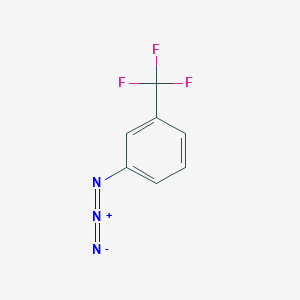

1-Azido-3-(trifluoromethyl)benzene

Description

Significance as a Key Organic Building Block in Advanced Synthesis

1-Azido-3-(trifluoromethyl)benzene serves as a crucial building block in the field of advanced organic synthesis. Its utility stems from the ability of its functional groups to participate in a variety of chemical transformations, allowing for the construction of complex molecular architectures. Researchers have utilized this compound in the synthesis of novel chromophores with applications in nonlinear optics. researchgate.net Specifically, the 3,5-bis(trifluoromethyl)benzene derivative, a related structure, has been incorporated into chromophores to enhance their thermal stability and electro-optic activity. researchgate.net

The presence of the azide (B81097) group makes this compound a prime candidate for "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. fiveable.mewikipedia.org The azide-alkyne Huisgen cycloaddition, a cornerstone of click chemistry, allows for the formation of stable triazole rings. wikipedia.orgwikipedia.org This reaction is widely employed in drug discovery, materials science, and bioconjugation.

Furthermore, aryl azides like this compound are precursors to highly reactive nitrenes upon photolysis or thermolysis, which can undergo a variety of insertion and addition reactions. researchgate.net This reactivity is harnessed in the synthesis of various nitrogen-containing heterocyclic compounds. The trifluoromethyl group, on the other hand, is often incorporated to enhance the metabolic stability and binding affinity of drug candidates. mdpi.com

Role of Azide and Trifluoromethyl Functionalities in Molecular Design

The azide and trifluoromethyl groups in this compound each play a distinct and significant role in molecular design, and their combination offers unique advantages.

The azide group (-N₃) is a versatile functional group in organic synthesis. wikipedia.org It is a good nucleophile and can participate in substitution reactions. fiveable.me A key feature of the azide group is its ability to undergo 1,3-dipolar cycloaddition reactions, most notably with alkynes to form 1,2,3-triazoles. wikipedia.org This reaction is highly efficient and regioselective, particularly when catalyzed by copper(I). wikipedia.org The azide group can also be readily reduced to a primary amine (-NH₂), providing a convenient method for introducing nitrogen into a molecule. wikipedia.orgnih.gov This transformation is valuable in the synthesis of pharmaceuticals and other biologically active compounds.

The trifluoromethyl group (-CF₃) is a common substituent in medicinal chemistry and materials science due to its unique electronic and steric properties. nih.gov Its high electronegativity makes it a strong electron-withdrawing group, which can significantly influence the reactivity and acidity of the parent molecule. wikipedia.org The trifluoromethyl group is known to enhance the lipophilicity of a molecule, which can improve its absorption and distribution in biological systems. mdpi.comalfa-chemistry.com Furthermore, the C-F bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation. mdpi.com This increased metabolic stability can lead to a longer duration of action for drug molecules. mdpi.comnih.gov The trifluoromethyl group is often used as a bioisostere for a methyl or chloro group to fine-tune the properties of a lead compound in drug discovery. wikipedia.org

The presence of both functionalities in this compound creates a bifunctional molecule with a wide range of potential applications in the design and synthesis of new chemical entities with tailored properties.

Overview of Aryl Azides and Organofluorine Compounds in Contemporary Chemical Research

Aryl azides , a class of compounds to which this compound belongs, are important intermediates in modern organic chemistry. organic-chemistry.org They are widely used in the synthesis of a variety of nitrogen-containing compounds. researchgate.net A significant application of aryl azides is in "click chemistry," where they react with alkynes to form stable triazole linkages. wikipedia.orgsigmaaldrich.com This reaction has found broad utility in areas such as drug discovery, polymer chemistry, and bioconjugation. Aryl azides are also employed in the Staudinger ligation, another powerful tool for forming amide bonds. wikipedia.org Furthermore, aryl azides can be activated by light to generate highly reactive nitrene intermediates, which are used in photolabeling studies to identify protein-ligand interactions. researchgate.net

Organofluorine compounds , which are organic compounds containing at least one carbon-fluorine bond, have a profound impact on various scientific disciplines, particularly medicinal chemistry and materials science. wikipedia.org The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. alfa-chemistry.com In pharmaceuticals, the incorporation of fluorine, often as a trifluoromethyl group, can enhance metabolic stability, binding affinity, and bioavailability. mdpi.comnih.govtandfonline.com It is estimated that approximately 20% of all pharmaceuticals on the market are organofluorine compounds. alfa-chemistry.com In addition to pharmaceuticals, organofluorine compounds are used in agrochemicals, polymers, and advanced materials due to their unique properties, such as high thermal stability and chemical resistance. wikipedia.org The continued development of new methods for the synthesis of organofluorine compounds is an active area of research. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-azido-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3N3/c8-7(9,10)5-2-1-3-6(4-5)12-13-11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIDLBMJGNCUXLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=[N+]=[N-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20477634 | |

| Record name | 1-Azido-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20477634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22001-17-8 | |

| Record name | 1-Azido-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20477634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-azido-3-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization

Nucleophilic Substitution Approaches for Azide (B81097) Incorporation

The introduction of the azide moiety onto the trifluoromethyl-substituted benzene (B151609) ring is commonly achieved through nucleophilic substitution reactions. This approach typically involves the displacement of a suitable leaving group from a precursor molecule by an azide source.

Reaction of Halogenated Precursors with Azide Sources

A prevalent and well-established method for the synthesis of aryl and benzylic azides is the nucleophilic substitution of a halide with an azide salt, most commonly sodium azide (NaN₃). For the synthesis of compounds structurally related to 1-azido-3-(trifluoromethyl)benzene, such as its benzylic analogue, this method has proven effective. For instance, 1-(azidomethyl)-3-(trifluoromethyl)benzene (B1321338) can be synthesized from 1-(bromomethyl)-3-(trifluoromethyl)benzene and sodium azide, affording the product in high yield (92%). advanceseng.com This Sₙ2 reaction is a cornerstone in azide synthesis.

While direct nucleophilic aromatic substitution (SₙAr) on an unactivated aryl halide like 1-bromo- or 1-chloro-3-(trifluoromethyl)benzene is challenging, the reaction can be facilitated by the presence of strong electron-withdrawing groups. The trifluoromethyl group, being a powerful deactivating group, makes the aromatic ring electron-deficient and more susceptible to nucleophilic attack. However, more commonly, aryl azides are synthesized from the corresponding anilines via diazotization followed by reaction with an azide source. rsc.orgresearchgate.net Another approach involves the reaction of arenediazonium tosylates with sodium azide in water at room temperature, which can produce aryl azides in high purity and quantitative yields. rsc.org

Yield Optimization and Purity Considerations in Batch Synthesis

In traditional batch synthesis, several factors are critical for maximizing the yield and ensuring the purity of the final azide product. The choice of solvent, reaction temperature, and reagent stoichiometry are paramount. For the synthesis of a related compound, 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene, a detailed study highlighted the optimization of these parameters. researchgate.net

The selection of the solvent system is crucial. A head-to-head comparison between dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) showed that the reaction proceeded at a slightly faster rate in DMF. researchgate.net However, an optimized process was developed using a mixture of DMSO and water. This solvent system facilitated the reaction and the subsequent workup. The best conditions involved adding a DMSO solution of the benzyl (B1604629) chloride precursor to a suspension of sodium azide in a DMSO/water mixture. researchgate.net

Temperature control is another key aspect. While higher temperatures can increase the reaction rate, they also increase the risk of forming the dangerously explosive and volatile hydrazoic acid (HN₃), especially in batch processes with significant reactor headspace. beilstein-journals.org Therefore, reactions are often run at ambient or slightly elevated temperatures (e.g., 23–40 °C) to balance reaction speed with safety. researchgate.net

Purity is achieved through a carefully designed workup procedure. After the reaction, the mixture is typically quenched with water and extracted with a non-polar solvent like heptane. The organic layer is then washed to remove residual salts and the solvent is removed under vacuum. This process, when optimized, can yield the azide product in high purity (>99%) and excellent yield (94%). researchgate.net

Table 1: Comparison of Solvents in Batch Azide Synthesis This table is based on data for a structurally related compound and illustrates general principles.

| Solvent | Temperature (°C) | Relative Reaction Rate | Notes |

| DMF | 23 | Faster | |

| DMSO | 23 | Slower | |

| DMF | 40 | Faster | |

| DMSO | 40 | Slower | Mechanical stirring impacts rate. |

| DMSO/Water | Ambient | Optimized for yield and safety. | Final optimized process yielded 94% product. researchgate.net |

Direct Azidation Strategies for Aromatic Systems

Direct C–H azidation of aromatic compounds represents a more atom-economical approach to synthesizing aryl azides, as it circumvents the need for pre-functionalized starting materials like haloarenes or anilines. Significant progress has been made in this area, utilizing various azide sources. nih.gov

Photochemical Routes to Aryl Azide Synthesis

Photochemical methods offer an alternative pathway for the synthesis and manipulation of aryl azides, often proceeding under mild conditions. While a specific photochemical synthesis of this compound is not extensively documented, related photochemical reactions provide insight into its potential formation and reactivity.

The photolysis of aryl azides is a well-studied reaction that generates highly reactive nitrene intermediates. beilstein-journals.org Studies on the photolysis of various aryl azides, including those with electron-withdrawing substituents, have been performed, often in continuous flow reactors to control the reaction and minimize secondary photochemical reactions. beilstein-journals.orgtib.eu This inherent photosensitivity means that the synthesis of aryl azides under photochemical conditions must be carefully controlled to prevent decomposition of the product.

More relevant to its synthesis, visible-light-mediated photocatalysis has been employed for a variety of C-H functionalizations, including trifluoromethylation of arenes. rsc.org Furthermore, organic photoredox catalysis has enabled the hydroazidation of trifluoromethyl alkenes using trimethylsilyl (B98337) azide, demonstrating a photocatalytic method for C-N₃ bond formation in fluorinated molecules. rsc.org These advancements suggest the feasibility of developing a direct photocatalytic C-H azidation of 3-(trifluoromethyl)benzene to form the target compound under mild, visible-light irradiation.

Advanced Synthetic Techniques for Enhanced Efficiency and Safety in Azide Handling

The synthesis of azides, particularly on a larger scale, is fraught with safety concerns due to the potential formation of explosive intermediates and the inherent energetic nature of the azide functional group. Advanced synthetic techniques, such as the use of microflow reactors, have been developed to mitigate these risks.

Microflow Reactor Systems in Azide Synthesis

Microflow reactors offer significant safety and efficiency advantages over traditional batch reactors for azide synthesis. beilstein-journals.org These systems are characterized by small reaction volumes, high surface-area-to-volume ratios, and excellent heat and mass transfer.

Table 2: Comparison of Batch vs. Microflow Synthesis for Azides This table presents general comparisons based on reported advantages for similar azide syntheses.

| Feature | Batch Synthesis | Microflow Synthesis |

| Safety | Higher risk due to headspace and potential for thermal runaway. | Inherently safer due to small volumes and superior temperature control. beilstein-journals.org |

| Efficiency | Can be limited by mass transfer and safe temperature limits. | High efficiency due to excellent heat and mass transfer. researchgate.net |

| Scalability | Scaling up can be challenging and increases risk. | Scaled by running the reactor for longer periods ("scale-out"). beilstein-journals.org |

| Reaction Conditions | Often restricted to lower temperatures to manage safety. researchgate.net | Allows for a wider operational window, including higher temperatures. beilstein-journals.org |

Application of Phase-Transfer Catalysis in Biphasic Systems

Phase-transfer catalysis (PTC) has been effectively employed in the synthesis of aryl azides, including this compound, to facilitate the reaction between a water-soluble azide salt and an organic-soluble aryl halide or sulfonate. This methodology offers several advantages, such as milder reaction conditions, increased reaction rates, and the use of inexpensive and less hazardous reagents. crdeepjournal.org

In a typical biphasic system for the synthesis of this compound, an aqueous solution of sodium azide is reacted with 3-(trifluoromethyl)bromobenzene or a related electrophile dissolved in an organic solvent. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, is crucial for transporting the azide anion from the aqueous phase to the organic phase where the reaction occurs. crdeepjournal.org The efficiency of this process is influenced by several factors, including the choice of catalyst, the organic solvent, the reaction temperature, and the concentration of the reactants.

For instance, the use of tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst has been reported in the synthesis of a related compound, 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene, in a biphasic solvent system. acs.org This approach resulted in a high-yield synthesis with a low environmental factor (e-factor), highlighting the green chemistry benefits of PTC. acs.orgresearchgate.net While specific data for this compound is not detailed in the provided results, the principles are directly applicable.

Table 1: Illustrative Phase-Transfer Catalysis Conditions for Aryl Azide Synthesis

| Parameter | Condition | Rationale |

| Starting Material | 3-(Trifluoromethyl)bromobenzene | Common and commercially available electrophile. |

| Azide Source | Sodium Azide (NaN₃) in water | Inexpensive and water-soluble source of the azide nucleophile. |

| Organic Solvent | Toluene or Dichloromethane | Provides good solubility for the organic substrate and is immiscible with water. |

| Catalyst | Tetrabutylammonium Bromide (TBAB) | Efficiently transfers the azide anion to the organic phase. |

| Temperature | 50-80 °C | Provides sufficient energy to overcome the activation barrier without significant decomposition of the product. |

| Reaction Time | 4-12 hours | Dependent on temperature and catalyst loading. |

This table is illustrative and based on general principles of phase-transfer catalysis for aryl azide synthesis.

Continuous Flow Chemistry for Hazardous Azide Transformations

The synthesis of organic azides can be hazardous due to the potential formation and accumulation of explosive hydrazoic acid (HN₃) and the inherent instability of some azide compounds. acs.org Continuous flow chemistry has emerged as a powerful technology to mitigate these risks by performing reactions in small-volume, continuously flowing streams. acs.orgtue.nl This approach offers significant safety advantages over traditional batch processing, including superior temperature control, rapid mixing, and a minimized reaction volume, which prevents the accumulation of dangerous intermediates. acs.org

The synthesis of this compound and related compounds in continuous flow reactors has been investigated to improve safety and efficiency. acs.org For the synthesis of the structurally similar 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene, a continuous-flow microcapillary tube reactor was successfully implemented. acs.orgresearchgate.net This system allowed for the reaction to be run under liquid-filled conditions, eliminating the vapor-phase headspace where explosive hydrazoic acid could accumulate. acs.org

In a continuous flow setup, a solution of the starting material, such as 3-(trifluoromethyl)aniline (B124266) for a diazotization-azidation sequence, and the azide source are pumped through separate inlets into a micromixer and then into a heated reactor coil. The short residence time within the reactor ensures rapid conversion to the desired azide product, which is then collected downstream. This method allows for precise control over reaction parameters, leading to higher yields and purity.

Table 2: Typical Parameters for Continuous Flow Synthesis of Aryl Azides

| Parameter | Setting | Advantage in Flow Chemistry |

| Reactor Type | Microcapillary or Plate-type Reactor | High surface-area-to-volume ratio for efficient heat transfer. |

| Starting Material | 3-(Trifluoromethyl)diazonium salt | Generated in-situ from the corresponding aniline (B41778). |

| Reagent | Sodium Azide solution | Precise stoichiometric control. |

| Solvent | Acetonitrile or Dimethyl Sulfoxide (DMSO) | Good solubility for reactants and compatible with flow conditions. |

| Temperature | 60-100 °C | Precise temperature control minimizes byproduct formation. |

| Residence Time | < 1 minute to 10 minutes | Rapid conversion minimizes the presence of hazardous intermediates. tue.nl |

| Throughput | Grams per hour | Scalable by running the system for longer durations or using larger reactors. nih.gov |

This table represents typical parameters and advantages based on the principles of continuous flow synthesis of organic azides.

Comparative Analysis of Synthetic Routes: Mechanistic and Efficiency Perspectives

The choice of a synthetic route for this compound depends on factors such as scale, safety considerations, and available starting materials. The two primary approaches are nucleophilic aromatic substitution (SNAr) on an activated aryl halide and the diazotization of 3-(trifluoromethyl)aniline followed by azidation.

Nucleophilic Aromatic Substitution (SNAr): This route typically involves the reaction of a highly activated aryl halide, such as 1-chloro-2,4-dinitro-5-(trifluoromethyl)benzene, with an azide salt. The electron-withdrawing nitro groups are necessary to activate the aromatic ring for nucleophilic attack. While effective, this method is limited by the availability of appropriately substituted starting materials and may require harsh reaction conditions. The use of phase-transfer catalysis, as discussed in section 2.4.2, can significantly improve the efficiency and mildness of SNAr reactions for less activated substrates.

Diazotization-Azidation of Anilines: This is a more common and versatile method. It begins with the diazotization of 3-(trifluoromethyl)aniline using a nitrosating agent, typically nitrous acid generated in situ from sodium nitrite (B80452) and a strong acid, to form the corresponding diazonium salt. This intermediate is then reacted with an azide source, such as sodium azide, to yield this compound.

Mechanistic and Efficiency Comparison:

| Feature | Phase-Transfer Catalyzed SNAr | Diazotization-Azidation | Continuous Flow Diazotization-Azidation |

| Mechanism | Nucleophilic Aromatic Substitution | Electrophilic Aromatic Substitution (diazotization) followed by Nucleophilic Substitution | Same as batch diazotization-azidation |

| Starting Material | Activated Aryl Halide | Aniline | Aniline |

| Key Intermediate | Meisenheimer Complex (transient) | Diazonium Salt | Diazonium Salt (transient, not isolated) |

| Safety | Generally safer than batch diazotization due to milder conditions. | Potentially hazardous due to the formation of unstable diazonium salts and hydrazoic acid in batch. | Significantly improved safety by minimizing the volume of hazardous intermediates at any given time. acs.org |

| Efficiency & Yield | Can be high, but dependent on substrate activation. | Generally high yields. | Often higher yields and purity due to precise process control. |

| Scalability | Scalable, but may face challenges with heat transfer in large batches. | Batch scale-up can be problematic due to safety concerns. | Highly scalable by extending operation time or using larger flow reactors. nih.gov |

Reactivity and Reaction Mechanism Studies

Azide (B81097) Reactivity in Cycloaddition Reactions

The azide group in 1-azido-3-(trifluoromethyl)benzene serves as a 1,3-dipole, making it an ideal component for [3+2] cycloaddition reactions to synthesize five-membered heterocycles. wikipedia.orgorganic-chemistry.org These reactions can be initiated thermally or catalyzed by metals, with each pathway offering distinct regiochemical outcomes.

The thermal reaction between an organic azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition, is a fundamental method for synthesizing 1,2,3-triazole rings. wikipedia.orgorganic-chemistry.org This reaction is generally understood to proceed through a concerted, pericyclic mechanism. organic-chemistry.orgnih.gov However, these uncatalyzed reactions are often sluggish, demanding high temperatures and extended reaction times, and typically result in a mixture of 1,4- and 1,5-regioisomers, which limits their synthetic utility. nih.govnih.govnih.gov

For aryl azides, including this compound, the cycloaddition process is described as a polar but single-step mechanism. nih.gov The presence of substituents on the aryl ring influences the electronic properties of the azide. Electron-withdrawing groups are known to accelerate the reaction rate when reacting with electron-rich alkynes. researchgate.net Theoretical studies suggest that despite the polar nature of the reaction, attempts to isolate zwitterionic intermediates have been unsuccessful, supporting a concerted pathway. nih.gov

The limitations of thermal cycloadditions led to the development of metal-catalyzed versions, which offer enhanced reaction rates and, most importantly, high regioselectivity. ijrpc.com These reactions, central to the concept of "click chemistry," have become indispensable tools in chemical synthesis, materials science, and bioconjugation. ijrpc.comeurekaselect.com

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of click chemistry. acs.org This reaction is characterized by its remarkable efficiency and exquisite regioselectivity, exclusively yielding 1,4-disubstituted 1,2,3-triazoles. nih.govacs.org The reaction is robust, proceeding under mild conditions, often in aqueous solvent systems, and tolerates a wide array of functional groups. acs.orgacs.org

The mechanism of CuAAC involves the in situ formation of a copper(I) acetylide from a terminal alkyne. ijrpc.comnih.gov The azide then coordinates to the copper center, which activates the system and facilitates the formation of a six-membered copper(III) metallacycle intermediate, ultimately leading to the 1,4-triazole product after reductive elimination. ijrpc.comnih.gov A significant advantage of CuAAC is its broad substrate scope; however, it is generally restricted to the use of terminal alkynes. nih.gov The reactivity of the azide is enhanced by the presence of electron-withdrawing substituents on the aryl ring. researchgate.net

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Typically a Cu(I) source, which can be generated in situ from Cu(II) salts (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate). | acs.orgacs.org |

| Regioselectivity | Exclusively forms 1,4-disubstituted 1,2,3-triazoles. | nih.govacs.org |

| Scope (Alkynes) | Primarily limited to terminal alkynes. Internal alkynes are generally unreactive under standard CuAAC conditions. | nih.gov |

| Reaction Conditions | Mild, often performed at room temperature in various solvents, including water. | acs.org |

| Mechanism | Proceeds through a stepwise pathway involving a copper acetylide intermediate. | ijrpc.comnih.gov |

As a complementary method to CuAAC, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides access to the opposite regioisomer, the 1,5-disubstituted 1,2,3-triazole. organic-chemistry.orgnih.gov This transformation is typically catalyzed by pentamethylcyclopentadienyl ruthenium(II) chloride ([Cp*RuCl])-based complexes. nih.govnih.gov A key advantage of RuAAC is its ability to engage both terminal and internal alkynes, allowing for the synthesis of fully substituted triazoles. organic-chemistry.orgnih.gov

The mechanism of RuAAC is distinct from that of CuAAC. It is proposed to proceed via an oxidative coupling of the azide and the alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate. organic-chemistry.orgnih.gov Subsequent reductive elimination yields the triazole product and regenerates the catalyst. organic-chemistry.orgnih.gov DFT calculations support this pathway and indicate that the reductive elimination step is rate-determining. nih.govitu.edu.tr While broadly applicable, the reaction can be sensitive to the electronic nature of the substrates. Aryl azides bearing strongly electron-withdrawing groups have, in some cases, shown reduced reactivity or led to catalyst deactivation, particularly at the elevated temperatures that may be required. acs.org

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Commonly [CpRuCl] complexes, such as CpRuCl(PPh₃)₂ or [Cp*RuCl]₄. | organic-chemistry.orgnih.govacs.org |

| Regioselectivity | Selectively produces 1,5-disubstituted 1,2,3-triazoles from terminal alkynes. | organic-chemistry.orgnih.gov |

| Scope (Alkynes) | Effective for both terminal and internal alkynes, providing access to fully substituted triazoles. | organic-chemistry.orgnih.gov |

| Reaction Conditions | Often requires elevated temperatures, sometimes with microwave irradiation to improve yields and shorten reaction times. | acs.org |

| Mechanism | Involves oxidative coupling to form a ruthenacycle intermediate, followed by reductive elimination. | organic-chemistry.orgnih.gov |

The electronic properties of the substituents on both the azide and the alkyne play a crucial role in the kinetics of cycloaddition reactions. For this compound, the strongly electron-withdrawing trifluoromethyl (-CF₃) group significantly impacts its reactivity.

In CuAAC reactions, the presence of an electron-withdrawing group on the aryl azide generally increases the reaction rate. researchgate.net This is attributed to the increased electrophilicity of the terminal azide nitrogen, facilitating the nucleophilic attack by the copper acetylide. nih.govresearchgate.net Therefore, this compound is expected to be a highly reactive partner in CuAAC.

Conversely, in RuAAC, the effect is more complex. While aryl azides with both electron-donating and moderately electron-withdrawing groups react smoothly, those with strongly deactivating groups can be problematic. acs.org For substrates like this compound, the reaction may require higher temperatures or fail to proceed efficiently due to catalyst deactivation or decomposition of the azide. acs.org

| Reaction Type | Effect of Electron-Withdrawing Group (e.g., -CF₃) on Azide | Reasoning | Reference |

|---|---|---|---|

| Thermal Cycloaddition | Rate generally increases with electron-poor azides and electron-rich alkynes (Normal Electron Demand). | Lowers the energy of the azide's LUMO, decreasing the HOMO-LUMO gap. | nih.govresearchgate.net |

| CuAAC | Accelerates the reaction rate. | Enhances the electrophilicity of the terminal azide nitrogen, facilitating attack by the copper acetylide. | researchgate.net |

| RuAAC | Can be detrimental; may lead to catalyst deactivation or require harsher conditions. | The strongly electron-withdrawing group may interfere with the oxidative coupling step or promote azide decomposition at high temperatures. | acs.org |

Metal-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

Transformations of the Azide Functional Group

Beyond its central role in cycloaddition chemistry, the azide group of this compound can undergo a variety of other useful chemical transformations. The azide functional group is often considered a precursor to an amine. wikipedia.org

One of the most important reactions is the Staudinger reaction , where the azide is treated with a phosphine, such as triphenylphosphine, to form an iminophosphorane. wikipedia.orgnih.gov This intermediate can then be hydrolyzed to yield a primary amine, providing a mild method for azide reduction. nih.gov

Alternatively, the iminophosphorane generated in the Staudinger reaction can participate in the aza-Wittig reaction by reacting with carbonyl compounds (aldehydes or ketones) to furnish imines. wikipedia.orgnih.gov

Furthermore, thermal or photochemical decomposition of aryl azides can lead to the extrusion of dinitrogen gas (N₂) to generate highly reactive nitrene intermediates. wikipedia.org These nitrenes can then undergo a range of subsequent reactions, including C-H insertion or rearrangement.

The azide group itself can be introduced onto the aromatic ring through several methods. The most common is the diazotization of the corresponding aniline (B41778) (3-(trifluoromethyl)aniline) to form a diazonium salt, which is then displaced by an azide source like sodium azide. eurekaselect.comwikipedia.orgnih.gov

Reductive Trifluoromethylation Reactions and Mechanistic Pathways

Radical vs. Ionic Mechanisms in Azido-Trifluoromethylation

The introduction of both an azide and a trifluoromethyl group across a double bond, known as azido-trifluoromethylation, can theoretically proceed through either radical or ionic pathways. While specific studies on this compound as a direct reagent for this transformation are not extensively documented, the mechanism can be inferred from related reactions. For instance, the reaction of trifluoromethanesulfonyl azide with unactivated alkenes has been shown to proceed via a radical chain pathway. nih.gov This process involves the thermal decomposition of a radical initiator to generate a trifluoromethyl radical. nih.gov

In a hypothetical azido-trifluoromethylation reaction involving this compound, a similar radical mechanism could be envisioned. This would likely involve the homolytic cleavage of the N-N bond in the azide group to generate a highly reactive nitrene radical and dinitrogen, or the generation of a trifluoromethyl radical from a suitable precursor, which then initiates a radical cascade.

Conversely, an ionic mechanism would involve the heterolytic cleavage of bonds, leading to the formation of cationic and anionic intermediates. For example, the azide group could act as a nucleophile or an electrophile depending on the reaction conditions and the nature of the other reactants. The trifluoromethyl group, being strongly electron-withdrawing, would influence the electron density of the aromatic ring and the azide moiety, thereby affecting its propensity to participate in ionic reactions.

A plausible radical mechanism for an azido-trifluoromethylation reaction is outlined below:

Initiation: Generation of a trifluoromethyl radical (CF₃•) from a suitable initiator.

Propagation:

Addition of the CF₃• radical to an alkene to form a carbon-centered radical.

Reaction of the carbon-centered radical with this compound to transfer the azide group and regenerate a radical species.

Thermal Decomposition Pathways and Stability Analysis

The thermal stability of this compound is a critical parameter, particularly concerning its handling and application in synthesis.

Exothermic Decomposition Processes and Nitrogen Evolution

The decomposition can be represented by the following general equation: Ar-N₃ → Ar-N + N₂

The exothermic nature of this process for this compound can be attributed to the high stability of the nitrogen molecule formed. The energy released during this decomposition can be significant, posing a potential hazard if not properly controlled.

Impact of Electronic Structure on Thermal Stability

The electronic structure of the aryl azide plays a crucial role in determining its thermal stability. Electron-withdrawing groups on the aromatic ring can influence the stability of the azide moiety. The trifluoromethyl group (-CF₃) is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This group deactivates the aromatic ring towards electrophilic attack and can influence the electronic environment of the azide group.

Broad Spectrum of Reactions: Nucleophilic and Electrophilic Interactions

The dual nature of the functional groups in this compound allows it to participate in a variety of chemical transformations.

The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS). masterorganicchemistry.commasterorganicchemistry.com The directing effects of the two substituents determine the position of substitution. The trifluoromethyl group is a meta-director and a strong deactivator, while the azide group is generally considered an ortho-, para-director and a deactivator. The interplay of these two groups will dictate the regioselectivity of electrophilic attack. Given the strong deactivating nature of the CF₃ group, electrophilic substitution would be expected to be sluggish.

Nucleophilic aromatic substitution (SNAr) is also a possibility, particularly if a good leaving group is present on the ring. libretexts.org The presence of the strongly electron-withdrawing trifluoromethyl group can activate the ring towards nucleophilic attack, especially at the ortho and para positions relative to it. libretexts.org

The azide group itself is a versatile functional handle. It can undergo nucleophilic substitution where the azide anion is displaced by another nucleophile. More commonly, it participates in cycloaddition reactions , most notably the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry) to form triazoles. It can also be reduced to an amine, providing a route to various other functional groups.

The azide can also act as a nucleophile itself. For instance, in the synthesis of 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene, sodium azide is used as a nucleophile to displace a chloride. researchgate.net

The following table summarizes the expected reactivity of this compound:

| Reaction Type | Reactant | Expected Product(s) |

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂, FeBr₃) | Brominated derivative(s) |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., NaOCH₃) | Methoxy-substituted derivative |

| [3+2] Cycloaddition | Alkyne | Triazole derivative |

| Reduction | Reducing agent (e.g., H₂, Pd/C) | 3-(Trifluoromethyl)aniline (B124266) |

Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of 1-azido-3-(trifluoromethyl)benzene, providing detailed information about the hydrogen, carbon, and fluorine nuclei within the molecule.

Proton NMR (¹H NMR) Applications in Structural Assignment

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, typically between 7.0 and 8.0 ppm. The substitution pattern on the benzene (B151609) ring dictates the chemical shifts and coupling patterns of the four aromatic protons. The electron-withdrawing nature of both the azido (B1232118) and trifluoromethyl groups influences the electronic environment of the protons.

Based on the analysis of related meta-substituted benzene derivatives, the expected signals would correspond to the four distinct aromatic protons. The proton at C2 (between the two substituents) would likely appear as a singlet or a narrowly split triplet, while the protons at C4, C5, and C6 would show more complex splitting patterns (doublets and triplets) due to coupling with their neighbors. For a similar compound, 3-(trifluoromethyl)benzaldehyde (B1294959), the aromatic protons appear in the range of 7.70 to 8.16 ppm. rsc.org

Interactive Table: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-2 | ~7.3-7.5 | s (or t) |

| H-4 | ~7.2-7.4 | d |

| H-5 | ~7.4-7.6 | t |

| H-6 | ~7.2-7.4 | d |

| Note: These are estimated values based on known substituent effects and data from similar compounds. The exact values can vary based on the solvent and experimental conditions. |

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. For this compound, six signals are expected for the aromatic carbons and one for the trifluoromethyl carbon. The carbon atom directly attached to the azido group (C1) and the carbon attached to the trifluoromethyl group (C3) are significantly influenced by these substituents. The azido group typically causes a deshielding effect on the α-carbon. The trifluoromethyl carbon signal appears as a quartet due to coupling with the three fluorine atoms.

For the related compound 3-(trifluoromethyl)benzaldehyde, the aromatic carbons appear between 126.4 and 136.8 ppm, the trifluoromethyl carbon shows a quartet centered around 123.5 ppm, and the carbonyl carbon is observed at 190.7 ppm. rsc.org

Interactive Table: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| C1-N₃ | ~140 | Singlet |

| C2 | ~115-120 | Singlet |

| C3-CF₃ | ~132 | Quartet |

| C4 | ~120-125 | Singlet |

| C5 | ~130 | Singlet |

| C6 | ~125-128 | Singlet |

| CF₃ | ~123 | Quartet |

| Note: These are estimated values based on data from analogous structures. |

Fluorine-19 NMR (¹⁹F NMR) for Trifluoromethyl Group Analysis

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds. nih.gov For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet, as all three fluorine atoms in the trifluoromethyl group are chemically equivalent. The chemical shift of this signal is characteristic of the CF₃ group on an aromatic ring. In related compounds like 3-(trifluoromethyl)benzaldehyde and 1-nitro-3-(trifluoromethyl)benzene, the ¹⁹F NMR signal for the CF₃ group appears at approximately -63.0 ppm (relative to CFCl₃). rsc.org The presence of this singlet provides unambiguous evidence for the trifluoromethyl group.

Mass Spectrometry (MS): GCMS and LCMS for Molecular Characterization

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed for the analysis of this compound. synhet.comacs.org

The molecular formula of this compound is C₇H₄F₃N₃, with a monoisotopic mass of approximately 187.04 Da. uni.lu In mass spectrometry, the molecule can be ionized to produce a molecular ion peak (M⁺). Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), adducts with protons ([M+H]⁺), sodium ([M+Na]⁺), or other species may be observed. uni.lu The fragmentation pattern can provide further structural information, often involving the loss of a nitrogen molecule (N₂) from the azido group.

Interactive Table: Predicted Mass Spectrometry Data for this compound

| Adduct | Calculated m/z |

| [M]⁺ | 187.03519 |

| [M+H]⁺ | 188.04302 |

| [M+Na]⁺ | 210.02496 |

| [M-H]⁻ | 186.02846 |

| Source: PubChemLite. uni.lu |

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is dominated by a few key characteristic absorption bands.

The most prominent and diagnostic band is the strong, sharp absorption arising from the asymmetric stretching vibration (νas) of the azido (–N₃) group. This peak typically appears in a relatively clear region of the spectrum, around 2100-2140 cm⁻¹. nih.gov The presence of this intense band is a definitive indicator of the azido functionality.

Other important vibrations include the strong C-F stretching bands associated with the trifluoromethyl group, which are expected in the 1100-1350 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, and aromatic C=C stretching bands appear in the 1450-1600 cm⁻¹ range.

Interactive Table: Characteristic FTIR Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Azido (–N₃) | Asymmetric Stretch | ~2100-2140 | Strong, Sharp |

| Aromatic C-H | Stretch | ~3050-3100 | Medium |

| Aromatic C=C | Stretch | ~1450-1600 | Medium to Strong |

| Trifluoromethyl (C-F) | Stretch | ~1100-1350 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is influenced by the chromophoric benzene ring and the attached auxochromic azido and trifluoromethyl groups. The absorption bands are typically due to π → π* transitions within the aromatic system. A UV-Vis spectrum for m-azido-α,α,α-trifluorotoluene (an alternative name for the compound) is available in spectral databases. spectrabase.com Analysis of similar trifluoromethyl aryl diazirines shows absorption bands within the 230–414 nm range. researchgate.net The azido and trifluoromethyl groups can cause a shift in the absorption maxima (λmax) compared to unsubstituted benzene.

X-ray Crystallography in Structural Analysis of Related Aryl Azides and Metal Complexes

While a specific crystal structure for this compound has not been extensively reported in publicly available crystallographic databases, a wealth of information can be gleaned from the structural analysis of closely related aryl azides and their metal complexes. These studies offer a window into the expected molecular geometry and packing arrangements of this particular trifluoromethyl-substituted phenyl azide (B81097).

Structural Insights from a Related Aryl Azide

A pertinent example is the crystal structure of 4-azido-2-(3,5-dimethylphenyl)-5-(4-nitrophenyl)-2H-1,2,3-triazole. researchgate.netnih.gov This complex molecule, while more elaborate than this compound, contains an aryl azide moiety whose structural features are of significant interest.

In this compound, the azido group (–N₃) is nearly coplanar with the central 2H-1,2,3-triazole ring to which it is attached. nih.gov The N=N=N linkage is not perfectly linear, exhibiting a slight bend. nih.gov The phenyl rings within the structure are largely planar, with slight inclinations relative to the central triazole ring. researchgate.netnih.gov This planarity is a common feature in aromatic systems and is expected to be present in this compound. The crystal packing of this related azide is stabilized by a combination of C—H⋯N hydrogen bonds and π–π stacking interactions, which are common non-covalent interactions that govern the assembly of molecules in the solid state. researchgate.net

| Parameter | Value | Reference |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/n | nih.gov |

| a (Å) | 5.0340(2) | nih.gov |

| b (Å) | 21.1023(9) | nih.gov |

| c (Å) | 9.2880(4) | nih.gov |

| β (°) | 94.909(1) | nih.gov |

| V (ų) | 983.04(7) | nih.gov |

| Z | 4 | nih.gov |

| Table 1: Crystallographic data for 4-azido-2-(3,5-dimethylphenyl)-5-(4-nitrophenyl)-2H-1,2,3-triazole. |

Metal Complexes of Aryl Azides

Palladium(II) Complexes: Palladium(II) complexes featuring aryl azide ligands have been synthesized and structurally characterized. For instance, a mononuclear palladium(II) trifluoroacetate (B77799) complex showcases a distorted square-planar geometry around the palladium center. researchgate.net In another example, a palladium(II) complex with a 1,2,3-triazole-based ligand, which can be formed from an azide precursor, adopts a trans configuration with the palladium(II) ion coordinated to two triazole ligands and two chloride ions. mdpi.com The crystal structure of this complex reveals that the coordinated triazole ligand is less twisted compared to the free ligand. mdpi.com

Platinum(II) Complexes: Platinum(II) complexes containing azide-functionalized ligands have also been investigated. Picazoplatin, a derivative of the anticancer drug picoplatin, incorporates an azide moiety for "click" chemistry applications, demonstrating the utility of introducing the azido group into complex molecular scaffolds. nih.gov The synthesis and crystal structures of platinum(II) complexes with bis(3-(trifluoromethyl)-pyrazolyl)-borate auxiliary ligands have been reported, highlighting the integration of trifluoromethyl groups into platinum coordination spheres. nih.gov Furthermore, the substitution of chloride with azide in cyclometalated platinum(II) complexes has been shown to yield novel azido complexes with interesting photophysical properties, and their triazole derivatives have been characterized by X-ray diffraction. unimi.it

Rhodium(I) Complexes: Rhodium(I) complexes have been shown to react with sulfonyl azides in chelation-assisted C–H bond activation reactions, leading to the formation of amidated products. While not a direct structural study of a rhodium-aryl azide complex, this reactivity highlights the interaction of azides with rhodium centers. The crystal structure of a di-rhodium bis-carbene complex, which can be used as a catalyst in reactions involving azides, has been determined, revealing a complex stereochemistry. researchgate.net

Computational and Theoretical Chemistry

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules like 1-azido-3-(trifluoromethyl)benzene. By approximating the many-electron wavefunction in terms of electron density, DFT facilitates the calculation of various molecular properties. A common approach involves using hybrid functionals, such as B3LYP, in conjunction with Pople-style basis sets like 6-311G(d,p), to model the system's behavior. smolecule.com

Computational geometry optimization seeks to find the lowest energy arrangement of atoms in a molecule. For this compound, calculations confirm that the benzene (B151609) ring maintains its planarity. smolecule.com The azide (B81097) group is found to have a nearly linear N-N-N arrangement, a characteristic feature of organic azides. smolecule.commdpi.com DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to determine key structural parameters. smolecule.com

The primary conformational flexibility in the molecule arises from the rotation around the C-N bond connecting the azide group to the phenyl ring. While detailed conformer energy profiles for this specific molecule are not extensively published, computational studies on similar aromatic azides show that the energy barrier for this rotation is typically low. The planar conformer, where the azide group lies in the plane of the benzene ring, is often the most stable, but non-planar arrangements are easily accessible at room temperature.

| Parameter | Computed Value | Level of Theory |

| C-N₃ Bond Length | 1.45 ± 0.02 Å | B3LYP/6-311G(d,p) smolecule.com |

| C-CF₃ Bond Length | 1.52 ± 0.02 Å | B3LYP/6-311G(d,p) smolecule.com |

| N-N-N Bond Angle | ~180.0° | B3LYP/6-311G(d,p) smolecule.com |

This table presents key geometric parameters for this compound as determined by DFT calculations.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them (HOMO-LUMO gap) are crucial indicators of chemical reactivity and kinetic stability. mdpi.com

For this compound, both the azide and trifluoromethyl groups are strongly electron-withdrawing. This has a significant impact on the FMOs. Quantum chemical calculations show that these substituents substantially lower the energies of both the HOMO and LUMO. smolecule.com The HOMO is typically a π-type non-bonding orbital located on the azide group, while the LUMO is a π* orbital distributed over the aromatic ring. smolecule.commdpi.com

A large HOMO-LUMO gap suggests high kinetic stability and low reactivity, whereas a small gap indicates a molecule is more prone to reaction. mdpi.com The significant energy gap calculated for this compound reflects its stability, while the low-lying LUMO energy points to its susceptibility to react with nucleophiles. smolecule.com In the context of cycloaddition reactions, which are characteristic of azides, the electronic nature of the substituents dictates the reaction rate. Electron-withdrawing groups can lower the reaction barrier for certain cycloadditions, such as those with electron-rich alkynes. nih.gov

| Parameter | Computed Value (eV) | Level of Theory |

| HOMO Energy | -8.2 ± 0.2 | B3LYP/6-311G(d,p) smolecule.com |

| LUMO Energy | -2.1 ± 0.2 | B3LYP/6-311G(d,p) smolecule.com |

| HOMO-LUMO Gap | 6.1 ± 0.3 | B3LYP/6-311G(d,p) smolecule.com |

This table summarizes the computed frontier molecular orbital energies for this compound.

The distribution of electrons within a molecule is fundamental to its physical properties and chemical behavior. The presence of the electronegative azide and trifluoromethyl groups creates a highly polarized electronic structure in this compound. This results in a significant calculated dipole moment of approximately 2.1 Debye. smolecule.com

Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution from the perspective of an approaching reagent. For this molecule, MEP analysis is expected to show a region of negative potential (electron-rich) around the terminal nitrogen atom of the azide group, making it a site for electrophilic attack or coordination. mdpi.com Conversely, regions of positive potential (electron-deficient) would be located around the hydrogen atoms of the benzene ring and the fluorine atoms of the trifluoromethyl group. mdpi.com

Hirshfeld charge analysis, a method for partitioning electron density among atoms, has been used on related azide-containing molecules like AZT. mdpi.com Such an analysis on this compound would likely confirm a net negative charge on the azide group, with the central nitrogen atom being positive and the two terminal nitrogens being negative. mdpi.com The carbon atom of the CF₃ group would be significantly positive due to the strong pull of the fluorine atoms. This detailed charge mapping helps in understanding intermolecular interactions and predicting sites of reactivity.

Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of molecules.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within a DFT framework, is commonly used to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. For this compound, calculations would predict the chemical shifts of the aromatic protons and carbons, showing the effect of the two electron-withdrawing substituents. In the ¹³C NMR spectrum, the carbon attached to the CF₃ group is expected to appear as a quartet due to one-bond C-F coupling (¹JCF), a characteristic feature observed in related trifluoromethyl-substituted compounds. mdpi.com

IR Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. For this compound, a very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the azide group is predicted, typically appearing around 2100 cm⁻¹. Other characteristic bands would include C-F stretching vibrations for the trifluoromethyl group. Comparing the computed spectrum with experimental data can confirm the molecular structure. mdpi.com

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic transitions and simulating UV-Vis absorption spectra. clemson.edu The calculations for this compound would likely show a weak n→π* transition at longer wavelengths, associated with the azide group, and more intense π→π* transitions at shorter wavelengths, associated with the aromatic system.

While specific computational studies detailing these predicted spectra for this compound are not widely available, the methodologies are well-established for providing valuable insights that complement experimental measurements. clemson.eduresearchgate.net

Mechanistic Pathway Elucidation through Computational Modeling

Beyond static properties, computational modeling is invaluable for mapping the reaction pathways of chemical transformations. This involves locating transition states and calculating the energy profiles for proposed mechanisms, thereby providing a kinetic and thermodynamic understanding of the reaction. nih.govmit.edu

Organic azides are well-known for undergoing 1,3-dipolar cycloaddition reactions with various dipolarophiles (e.g., alkynes, alkenes). Computational studies can be employed to explore the mechanism of such reactions involving this compound.

For a given reaction, such as a cycloaddition with an alkyne, DFT calculations can be used to:

Optimize Reactant and Product Geometries: The structures of the isolated reactants (azide and alkyne) and the resulting triazole product(s) are optimized to find their minimum energy states.

Locate the Transition State (TS): The transition state is the highest energy point along the reaction coordinate. Sophisticated algorithms are used to find this first-order saddle point on the potential energy surface. The geometry of the TS reveals the arrangement of atoms at the moment of bond-making and bond-breaking.

Although specific computational studies on the reaction mechanisms of this compound are not prominently featured in the literature, research on similar systems demonstrates that the electron-withdrawing trifluoromethyl group would significantly influence the energetics. nih.gov It would lower the energy of the azide's LUMO, potentially accelerating reactions with electron-rich (HOMO-driven) reactants. nih.gov Computational analysis allows for the comparison of different possible pathways, such as concerted versus stepwise mechanisms or the prediction of regioselectivity in additions to unsymmetrical alkynes. nih.gov

Investigation of Radical and Ionic Pathways in Organofluorine Transformations

The trifluoromethyl group is a key player in many organofluorine transformations. Computational studies on related systems suggest that both radical and ionic pathways are plausible for reactions involving the trifluoromethyl group.

Radical Pathways: The generation of a trifluoromethyl radical (•CF₃) is a common step in many reactions. wisc.edu In the context of this compound, a hypothetical radical pathway could be initiated by the homolytic cleavage of a bond, potentially triggered by thermal or photochemical means. For instance, in related iron-catalyzed azidotrifluoromethylation reactions of olefins, a CF₃ radical is generated and adds to a carbon-carbon double bond. nih.gov This is followed by the transfer of an azido (B1232118) group from an iron-azide complex. nih.gov While this specific reaction involves an olefin, it provides a framework for how a CF₃ radical could participate in reactions involving the aromatic ring of this compound.

Ionic Pathways: Alternatively, ionic pathways can be considered. The strong electron-withdrawing nature of the trifluoromethyl group can polarize the molecule, making certain positions on the benzene ring more susceptible to nucleophilic or electrophilic attack. Computational studies on other trifluoromethyl-substituted compounds have explored such ionic mechanisms. The stability of potential cationic or anionic intermediates can be assessed using computational methods to determine the favorability of an ionic pathway.

Thermochemical Studies and Decomposition Kinetics

The presence of the azido group makes the thermochemical properties and decomposition kinetics of this compound a critical area of study for its safe handling and application.

Prediction of Thermal Stability and Decomposition Onset

Table 1: Predicted Thermal Stability Parameters (Hypothetical)

| Parameter | Predicted Value | Method |

|---|---|---|

| C-N₃ Bond Dissociation Energy | Not available | DFT (e.g., B3LYP) |

Note: Specific experimental or calculated values for this compound are not available in the cited literature. The table represents the types of data that would be sought in such a study.

Modeling of Oxidative Self-Heating Processes in Azide Systems

Oxidative self-heating is a concern for energetic materials like azides. This process involves the exothermic decomposition of the compound, which, if not dissipated, can lead to a runaway reaction. Modeling these processes typically involves combining kinetic data from decomposition studies with heat transfer models. The kinetics of decomposition can be studied using techniques like thermogravimetric analysis (TGA) under different heating rates, which can then be used to determine kinetic parameters such as the activation energy. nih.gov For this compound, the initial decomposition step would likely be the loss of dinitrogen (N₂) from the azide group, a highly exothermic process that can initiate self-heating.

Electronic Characterization of the Azido Group in Aromatic Systems

The electronic properties of the azido group are significantly influenced by its attachment to an aromatic ring, and further modulated by other substituents. The trifluoromethyl group, being a strong electron-withdrawing group, is expected to have a pronounced effect on the electronic structure of the azido moiety and the benzene ring.

Computational methods like Natural Bond Orbital (NBO) analysis and calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are used to understand these electronic characteristics. uni-muenchen.deresearchgate.net The HOMO-LUMO gap is an indicator of the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller gap generally suggests higher reactivity. nih.gov

Table 2: Predicted Electronic Properties of this compound Adducts

| Adduct | m/z | Predicted Collision Cross Section (CCS) (Ų) |

|---|---|---|

| [M+H]⁺ | 188.04302 | 129.5 |

| [M+Na]⁺ | 210.02496 | 138.0 |

| [M-H]⁻ | 186.02846 | 132.4 |

| [M+NH₄]⁺ | 205.06956 | 149.4 |

| [M+K]⁺ | 225.99890 | 131.6 |

| [M]⁺ | 187.03519 | 123.2 |

| [M]⁻ | 187.03629 | 123.2 |

Data sourced from PubChemLite. uni.lu

Ab Initio and Other Quantum Chemical Calculations for Advanced Insights

For a deeper understanding of the molecular properties of this compound, high-level ab initio and other quantum chemical calculations are invaluable. rsc.org These methods can provide highly accurate predictions of molecular geometry, vibrational frequencies, and electronic properties.

For example, a detailed study would involve geometry optimization to find the most stable conformation of the molecule. Subsequent frequency calculations can confirm that the optimized structure is a true minimum on the potential energy surface and can be used to predict the infrared spectrum of the molecule.

Furthermore, the calculation of the molecular electrostatic potential (MEP) map can identify the electron-rich and electron-poor regions of the molecule, providing insights into its intermolecular interactions and reactivity towards electrophiles and nucleophiles. mdpi.com In this compound, the nitrogen atoms of the azide group and the fluorine atoms of the trifluoromethyl group are expected to be regions of negative potential, while the hydrogen atoms of the benzene ring would be regions of positive potential.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Trifluoromethyl radical |

| Dinitrogen |

| Stilbene (B7821643) imine |

| Olefins |

Advanced Applications in Chemical Synthesis and Materials Science Research

Role as a Versatile Synthetic Building Block

1-Azido-3-(trifluoromethyl)benzene is a highly valued building block in organic synthesis. smolecule.com Its dual functionalities, the azide (B81097) and trifluoromethyl groups, allow for a wide range of chemical transformations, making it a cornerstone in the construction of complex organic structures.

Precursor for Nitrogen-Containing Heterocycles

The compound is a key precursor in the synthesis of various nitrogen-containing heterocyclic compounds, which are pivotal structures in medicinal chemistry and materials science. mdpi.com

The azide group of this compound readily participates in the Huisgen 1,3-dipolar cycloaddition with alkynes to form stable 1,2,3-triazole rings. beilstein-journals.orgyoutube.comwikipedia.org This reaction, often referred to as a "click reaction," is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. wikipedia.orgbeilstein-journals.org The copper(I)-catalyzed version of this reaction (CuAAC) is particularly notable as it proceeds with high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. beilstein-journals.orgwikipedia.org

Research has demonstrated the successful synthesis of various 1,4-disubstituted 1,2,3-triazoles by reacting trifluoromethyl-containing azides with different alkynes. beilstein-journals.orgnih.govresearchgate.net The resulting triazoles, incorporating the trifluoromethylphenyl moiety, are of significant interest in the development of peptidomimetics and other bioactive molecules due to the unique properties conferred by the trifluoromethyl group. beilstein-journals.orgresearchgate.net

Table 1: Examples of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition

| Azide Reactant | Alkyne Reactant | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Phenylacetylene | CuI | 1-(3-(Trifluoromethyl)phenyl)-4-phenyl-1H-1,2,3-triazole | Good | beilstein-journals.orgresearchgate.net |

| Benzyl (B1604629) Azide | 1-Ethynyl-4-(trifluoromethyl)benzene | CuI | 1-Benzyl-4-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazole | 90% | rsc.org |

This table is illustrative and combines data from similar reactions to show the versatility of the azide-alkyne cycloaddition.

Beyond triazoles, this compound is a precursor for other important heterocyclic systems.

Pyrroles: While direct synthesis of pyrroles from this compound is less common, the azide functionality is a key reactive handle. General methods for pyrrole (B145914) synthesis involve the reaction of dienyl azides with transition metal catalysts like zinc iodide (ZnI2) or rhodium complexes. organic-chemistry.org This highlights the potential for appropriately substituted dienyl derivatives of this compound to be converted into trifluoromethyl-substituted pyrroles, which are valuable in medicinal chemistry. organic-chemistry.orgnih.govntu.edu.sg

Isoquinolines: The synthesis of trifluoromethyl-substituted isoquinolines can be achieved through multi-step synthetic routes. clockss.orgharvard.edumdpi.com While not always starting directly from this compound, the trifluoromethylphenyl group is a common structural motif in these syntheses. clockss.org For instance, phosphonium (B103445) salts containing a trifluoroacetamide (B147638) group can be used to construct the isoquinoline (B145761) skeleton. clockss.org The azide group can be envisioned as a functional handle to be introduced at a later stage or as a precursor to an amine group necessary for the cyclization reactions that form the isoquinoline core.

Scaffold for Multi-Functionalized Organic Molecules

The trifluoromethylphenyl azide structure serves as a rigid scaffold onto which additional functional groups can be introduced. The powerful electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the aromatic ring, affecting the reactivity and orientation of subsequent substitutions. smolecule.com This allows for the strategic construction of multi-functionalized molecules with tailored electronic and steric properties for applications in drug discovery and materials science. For example, pyrazole (B372694) derivatives containing a 3,5-bis(trifluoromethyl)phenyl group have been synthesized and shown to be potent inhibitors of drug-resistant bacteria. nih.gov

Development of Functional Materials

The unique properties of this compound make it a valuable component in the creation of advanced functional materials. smolecule.com

Incorporation into Polymeric Architectures

The azide group provides a convenient handle for grafting the trifluoromethylphenyl moiety onto polymer backbones or for use in polymer cross-linking. One key application is in photoaffinity labeling, where the azide group can be photochemically converted into a highly reactive nitrene. This nitrene can then form a covalent bond with adjacent polymer chains, leading to the formation of cross-linked networks or the functionalization of surfaces. nih.gov

The incorporation of the trifluoromethyl group into polymers can significantly alter their properties, including enhancing thermal stability, improving solubility in specific solvents, and modifying surface properties like hydrophobicity. Research on related compounds, such as those with a 3,5-bis(trifluoromethyl)benzene group, has shown that these moieties can be used to create polymers with high electro-optic coefficients, indicating their potential in nonlinear optical applications. researchgate.net The trifluoromethyl groups help to suppress dipole-dipole interactions between chromophores doped into the polymer matrix, leading to improved material performance. researchgate.net

Tuning of Thermal, Mechanical, and Electrical Properties via Structural Modification

The incorporation of the this compound moiety and its derivatives into larger molecular structures is a key strategy for fine-tuning the physical properties of advanced materials. The presence of the trifluoromethyl (CF3) group, in particular, offers a powerful tool for modifying intermolecular forces and, consequently, the bulk properties of a material.

Research into nonlinear optical (NLO) chromophores has demonstrated that incorporating isolation groups like 3,5-bis(trifluoromethyl)benzene, a related structure, can effectively suppress dipole-dipole interactions between chromophore molecules. researchgate.net This separation is crucial for enhancing the macroscopic electro-optic (EO) activity of materials. For instance, poled films containing chromophores with this isolation group doped in amorphous polycarbonate have shown significant EO coefficients. researchgate.net While direct studies on the mechanical properties of materials based solely on this compound are not extensively detailed, the principles of using fluorinated groups to modulate intermolecular interactions are well-established. The strong electronegativity and steric bulk of the CF3 group can disrupt crystal packing and reduce cohesive energy, which would be expected to alter mechanical characteristics such as elasticity and tensile strength.

Design of Materials with Unique Electronic Properties

The this compound scaffold is a valuable building block in the design of materials with tailored electronic and optical properties, particularly in the field of nonlinear optics. The unique electronic nature of both the azide (N3) and the trifluoromethyl (CF3) groups contributes to the creation of novel functionalities. The CF3 group is a strong electron-withdrawing group, which can significantly influence the electronic structure of the aromatic ring and any conjugated systems attached to it.

This principle has been applied in the development of advanced NLO chromophores. By integrating moieties like 3,5-bis(trifluoromethyl)benzene into the molecular structure, researchers can create an "isolation group" that sterically hinders unwanted intermolecular electrostatic interactions. researchgate.net This leads to a more efficient translation of molecular-level hyperpolarizability (β) to macroscopic EO activity (r33) in poled polymer films. researchgate.net Density functional theory (DFT) calculations have been used to compute the energy gaps and first-order hyperpolarizability of such chromophores, confirming the electronic effects of the trifluoromethyl groups. researchgate.net

The azide group itself is not just a synthetic handle but also possesses electronic characteristics that can be exploited. Organic azides are recognized as energy-rich, flexible functional molecules. nih.gov The combination of the azide and trifluoromethyl groups on a benzene (B151609) ring creates a precursor for materials where the electronic properties can be precisely engineered for applications in photonics and electronics.

Chemical Probe Development for Biomolecular Research

Strategies for Labeling and Tracking Biomolecules

The azide functionality of this compound and its isomers is central to their use in developing chemical probes for labeling and tracking biomolecules. The azide group is a key component of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biological processes. nih.gov

One prominent strategy involves fluorogenic probes, where the fluorescence of a molecule is "turned on" upon reaction with a target. For example, 3-azidocoumarin (B8514211) derivatives, which are initially non-fluorescent, become highly fluorescent after undergoing a "click" reaction with a cyclooctyne. researchgate.netlookchem.com This principle allows for the specific labeling and visualization of biomolecules that have been metabolically or synthetically tagged with a complementary functional group. The azide serves as a stable, non-perturbative tag on a biomolecule, which can then be detected by a fluorogenic probe. nih.gov

Recent research has also explored the use of azide-containing compounds as probes for detecting specific cellular conditions. For instance, a fluorescent probe for hydrogen sulfide (B99878) (H2S), 4-azido-(α-CF3)-benzyl resorufin, demonstrates significantly faster signal generation and improved sensitivity compared to its non-trifluoromethylated analog. nih.gov The presence of the benzylic CF3 group was found to accelerate the probe's activation, allowing for near-real-time detection of H2S in living cells. nih.gov This highlights how the trifluoromethyl group can enhance the performance of azide-based probes. Furthermore, azides can be incorporated into various biomolecules, including peptides and nucleic acids, for tracking and monitoring purposes using techniques like positron emission tomography (PET) when combined with radiolabels. nih.govnih.gov

Utility in Bioconjugation Techniques

The azide group is exceptionally useful in bioconjugation, the process of linking molecules to create novel complexes for research, diagnostics, or therapeutic purposes. The most prominent application of azides in this context is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "click chemistry". researchgate.net

These reactions are highly efficient and specific, allowing for the covalent attachment of azide-modified biomolecules to alkyne-containing tags, such as fluorophores, affinity labels, or drug molecules. nih.gov The this compound moiety can be used to introduce the essential azide handle onto a molecule of interest. This azide-functionalized molecule can then be selectively conjugated to another molecule containing a terminal or strained alkyne.

For example, proteins can be modified to contain an azide moiety and then labeled with a probe. In one study, azido-bovine serum albumin (BSA) was successfully labeled using a fluorogenic dibenzocyclooctyne (DIBO) probe via a catalyst-free SPAAC reaction. nih.gov The reaction's progress can be monitored by the increase in fluorescence, providing a direct measure of the bioconjugation efficiency. researchgate.netlookchem.com The versatility of the azide group allows for its incorporation into a wide array of biomolecules, making it a cornerstone of modern bioconjugation strategies for creating complex and functional biological probes and therapeutics. researchgate.net

Design of Precursors for Bioactive Compounds (Chemical Utility)

Strategic Use of Azide for Molecular Attachment in Chemical Synthesis

The this compound molecule is a valuable precursor in the synthesis of more complex, bioactive compounds, primarily due to the strategic utility of the azide functional group. synhet.com The azide group serves as a versatile chemical handle for molecular attachment and subsequent chemical transformations. It is a key starting material for active pharmaceutical ingredients (APIs) and is used in medicinal chemistry and synthetic organic chemistry. synhet.comacs.org